2-Bromoethanesulfonic acid sodium

Descripción

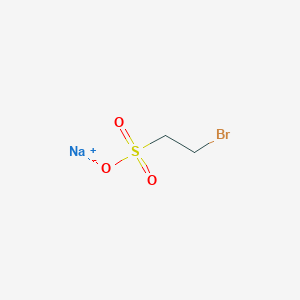

Structure

3D Structure of Parent

Propiedades

Número CAS |

4263-52-9 |

|---|---|

Fórmula molecular |

C2H5BrNaO3S |

Peso molecular |

212.02 g/mol |

Nombre IUPAC |

sodium 2-bromoethanesulfonate |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6); |

Clave InChI |

UBPWRAIPVWJPGC-UHFFFAOYSA-N |

SMILES isomérico |

C(CBr)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C(CBr)S(=O)(=O)O.[Na] |

Otros números CAS |

4263-52-9 |

Pictogramas |

Irritant |

Números CAS relacionados |

26978-65-4 (Parent) |

Sinónimos |

Sodium 2-Bromoethanesulfonate; Sodium Bromoethylsulfonate; 2-Bromoethanesulfonic Acid Sodium Salt; |

Origen del producto |

United States |

Synthesis Methodologies and Advanced Preparative Strategies for Sodium 2 Bromoethanesulfonate

Historical Synthetic Approaches to Sodium 2-Bromoethanesulfonate (B1233127)

The foundational methods for synthesizing sodium 2-bromoethanesulfonate have relied on readily available starting materials and established chemical transformations. These early approaches, while effective, often presented challenges in terms of yield, purity, and reaction conditions.

Synthesis from Ethylene (B1197577) Oxide and Sodium Bisulfite

One of the early methods for preparing sodium 2-bromoethanesulfonate involves the reaction of ethylene oxide with sodium bisulfite. orgsyn.org This process first yields sodium isethionate (sodium 2-hydroxyethanesulfonate). orgsyn.orgkyoto-u.ac.jp The resulting sodium isethionate is then converted to sodium 2-bromoethanesulfonate through a reaction with hydrobromic acid. orgsyn.orggoogle.com

The initial step involves the ring-opening of ethylene oxide by the bisulfite anion. The reaction mixture's temperature is carefully controlled to prevent it from exceeding 60°C. kyoto-u.ac.jp Following the formation of sodium isethionate, the subsequent bromination step displaces the hydroxyl group with a bromine atom, yielding the final product. orgsyn.orggoogle.com

Early Methods involving 1,2-Dibromoethane (B42909) and Sodium Sulfite (B76179)

A prevalent historical method for synthesizing sodium 2-bromoethanesulfonate involves the reaction of 1,2-dibromoethane with sodium sulfite. orgsyn.orgchemdad.com This reaction is typically carried out in a mixed solvent system of alcohol and water. orgsyn.org A large excess of 1,2-dibromoethane is often used to minimize the formation of the disulfonic acid byproduct. orgsyn.org

The general procedure involves heating a mixture of 1,2-dibromoethane, ethanol (B145695), and water to boiling. orgsyn.org An aqueous solution of sodium sulfite is then added gradually to the boiling mixture. orgsyn.org After the addition is complete, the solution is refluxed for a period to ensure the reaction goes to completion. orgsyn.orgcdnsciencepub.com The workup involves distilling off the ethanol and unreacted 1,2-dibromoethane, followed by evaporation of the remaining aqueous solution. orgsyn.org The desired product is then extracted from the resulting solid residue, which also contains sodium bromide and unreacted sodium sulfite, using boiling ethanol. orgsyn.org Upon cooling the ethanol extract, sodium 2-bromoethanesulfonate crystallizes out. orgsyn.org Yields for this method have been reported in the range of 78-90%. orgsyn.org

Contemporary and Optimized Synthesis Protocols for Sodium 2-Bromoethanesulfonate

Modern advancements in chemical synthesis have led to the development of more efficient and environmentally friendly protocols for the production of sodium 2-bromoethanesulfonate. These contemporary methods focus on optimizing solvent systems, improving reaction conditions to maximize yield and purity, and employing advanced purification techniques.

Solvent System Rationalization and Optimization

A significant improvement in the synthesis of sodium 2-bromoethanesulfonate from 1,2-dibromoethane and sodium sulfite has been the move towards using water as the sole solvent. google.com This approach is considered more environmentally friendly ("green") and simplifies the process by eliminating the need for multi-solvent separation, making it well-suited for large-scale industrial production. google.com

In some older protocols, a mixture of ethanol and water was used. orgsyn.org It was noted that the concentration of the alcohol was important, with deviations in either direction leading to poorer yields. orgsyn.org However, a comparative example showed that a reaction in a boiling mixture of 1,2-dibromoethane, ethanol, and water, followed by distillation and ethanol washing, resulted in a yield of around 80-81%. google.com The inconvenience of separating water and ethanol in these mixed solvent systems has driven the shift towards single-solvent systems. google.com

Strategies for Enhanced Yield and Purity of Sodium 2-Bromoethanesulfonate

Recent synthetic strategies have focused on optimizing reaction parameters to achieve higher yields and purity of sodium 2-bromoethanesulfonate. One patented method involves the dropwise addition of an aqueous sodium sulfite solution to 1,2-dibromoethane at an elevated temperature of 80-100°C. google.com After the addition, the mixture is held at reflux for 0.5-1 hour. google.com This process has been shown to produce yields exceeding 95%. google.com

The molar ratio of the reactants has also been optimized. A molar ratio of 1,2-dibromoethane to sodium sulfite of 1-1.1:1 is recommended, with a 1:1 ratio being preferred. google.com The reaction temperature is ideally maintained at 85°C. google.com These optimized conditions contribute significantly to the high yields and purity of the final product. google.com

| Parameter | Optimized Condition | Reference |

| Solvent | Water | google.com |

| Reactant Ratio (1,2-dibromoethane:sodium sulfite) | 1:1 | google.com |

| Reaction Temperature | 85°C | google.com |

| Post-addition Reflux Time | 0.5 - 1 hour | google.com |

| Resulting Yield | >95% | google.com |

Crystallization-Induced Purification Techniques

Crystallization is a critical step in obtaining high-purity sodium 2-bromoethanesulfonate. A novel approach involves using sodium bromide to induce crystallization. google.comvulcanchem.com After the initial reaction is complete, a small amount of sodium bromide crystals is added to the reaction solution, followed by stirring. google.com The mixture is then cooled to 10-20°C (preferably 10°C) and allowed to stand, which induces the crystallization of the product. google.com This technique has been shown to yield a product with high purity. google.com

Scalable Production Considerations for Sodium 2-Bromoethanesulfonate

The transition from laboratory-scale synthesis to large-scale industrial production of sodium 2-bromoethanesulfonate necessitates careful consideration of several critical factors to ensure efficiency, cost-effectiveness, safety, and consistent product quality. Key areas of focus include reactor design, process optimization, downstream processing, waste management, and the implementation of advanced process controls.

A significant advancement in the scalable production of sodium 2-bromoethanesulfonate is a method that utilizes water as the solvent, thereby enhancing the environmental friendliness of the process. google.com This approach, suitable for large-scale industrial application, involves the dropwise addition of a sodium sulfite aqueous solution to 1,2-dibromoethane at a controlled temperature of 80-100 °C. google.com Following the addition, the mixture undergoes a period of heat preservation and reflux. google.com This "green" synthesis route obviates the need for organic solvents, which simplifies solvent separation and recovery processes. google.com

Process Optimization and Reactor Design

For sulfonation reactions, which are typically highly exothermic, reactor design is crucial for effective heat management. aidic.ituni-ulm.de In industrial settings, falling film reactors are commonly employed for such processes. aidic.ituni-ulm.dechemithon.com These reactors provide a high surface area for heat exchange, which is essential for controlling the reaction temperature and preventing the formation of by-products. uni-ulm.de The design may consist of a vertical structure with multiple reactor tubes within a shell-and-tube heat exchanger. tpu.ru Optimizing the number and diameter of these tubes can lead to more efficient flow distribution and minimize diffusion issues, ultimately increasing process efficiency. tpu.ru

For batch or semi-batch processes, such as the one described in a recent patent, stirred tank reactors are a viable option. google.comchemithon.com These reactors can be glass-lined or made of stainless steel and should be equipped with heating and cooling coils or jackets to maintain the desired reaction temperature. chemithon.com In the patented method, the reaction is carried out at 80-100 °C, followed by cooling to 10-20 °C for crystallization, highlighting the need for precise temperature control throughout the production cycle. google.com

A critical parameter in the synthesis is the molar ratio of the reactants. A large excess of 1,2-dibromoethane has been traditionally used to reduce the formation of disulfonic acid as a by-product. The concentration of the solvent system is also important, with deviations potentially leading to lower yields.

Downstream Processing and Purification

The table below summarizes key parameters from a patented scalable synthesis method. google.com

| Parameter | Value |

| Reactant 1 | 1,2-dibromoethane |

| Reactant 2 | Sodium sulfite (aqueous solution) |

| Solvent | Water |

| Reaction Temperature | 80-100 °C |

| Post-reaction Step | Addition of sodium bromide crystals |

| Crystallization Temperature | 10-20 °C |

| Reported Yield | >95% |

Waste Management and Environmental Considerations

Modern scalable production methods for sodium 2-bromoethanesulfonate prioritize green chemistry principles to minimize environmental impact. The use of water as a solvent instead of organic solvent mixtures is a significant step in this direction, as it eliminates the need for complex and energy-intensive solvent separation and recovery, thereby reducing the process's environmental footprint. google.com General strategies for waste minimization in chemical manufacturing that are applicable include modifying production processes to reduce waste generation at the source and recycling or reclaiming materials from waste streams. researchgate.net For any aqueous waste streams generated, standard treatment protocols would be applied before discharge to neutralize pH and reduce the concentration of any residual organic or inorganic compounds.

Quality Control and Process Analytical Technology (PAT)

Ensuring consistent product quality in a large-scale manufacturing setting relies on robust quality control measures and the implementation of Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process and quality attributes. mt.combruker.com For sodium 2-bromoethanesulfonate, this would involve real-time monitoring of parameters such as reactant concentration, temperature, and pH. americanpharmaceuticalreview.com

Analytical techniques like chromatography are utilized for quality control to separate and identify compounds, ensuring the purity of the final product. chemimpex.com Purity is a critical quality attribute, with commercial grades often specified at greater than 97% or 98%. tcichemicals.comsigmaaldrich.com In-situ spectroscopic methods, such as Mid-IR, Near-Infrared (NIR), and Raman spectroscopy, can be integrated into the process line to monitor the concentration of reactants, intermediates, and the final product in real time. americanpharmaceuticalreview.com This allows for immediate adjustments to be made to the process, ensuring that the final product consistently meets the required specifications.

Mechanistic Investigations of Sodium 2 Bromoethanesulfonate in Chemical Reactivity

Kinetics of Reaction between Hydroxide (B78521) Ion and Sodium 2-Bromoethanesulfonate (B1233127) in Aqueous Media

Detailed kinetic studies have been performed to elucidate the rate of this reaction at various temperatures. The rate constants, determined by monitoring the change in reactant concentrations over time, provide quantitative insight into the reaction's speed. The energy of activation for this reaction has been determined to be 17.4 ± 0.2 kcal. per mole.

Below is a table summarizing the second-order rate constants for the reaction at different temperatures.

Second-Order Rate Constants for the Reaction of Sodium 2-Bromoethanesulfonate with Hydroxide Ion

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|

| 25.0 | 1.49 x 10⁻³ |

| 12.1 | 3.79 x 10⁻⁴ |

| 1.1 | 1.18 x 10⁻⁴ |

The influence of pressure on the rates of liquid-phase reactions provides valuable information about the transition state of the reaction. For bimolecular nucleophilic substitution (SN2) reactions, such as the reaction between sodium 2-bromoethanesulfonate and hydroxide ion, an increase in pressure generally leads to an increase in the reaction rate. This is because the transition state is typically more compact and solvated than the initial reactants, resulting in a negative volume of activation.

While specific experimental data on the effect of pressure on the reaction of sodium 2-bromoethanesulfonate with hydroxide is not extensively documented, studies on analogous SN2 reactions provide a basis for understanding this influence. For instance, the alkaline solvolysis of methyl bromide, a similar SN2 reaction with no net change in the number of ions, shows an acceleration in rate by a factor of approximately 2.25 at 3000 atmospheres of pressure. publish.csiro.au This moderate acceleration is characteristic of reactions where charge is dispersed in the transition state. It is therefore anticipated that the reaction of sodium 2-bromoethanesulfonate with hydroxide would exhibit a similar, though perhaps not identical, positive pressure coefficient.

Fundamental Aspects of Nucleophilic Reactivity of Sodium 2-Bromoethanesulfonate

The nucleophilic reactivity of sodium 2-bromoethanesulfonate is primarily dictated by the principles of the SN2 reaction mechanism. libretexts.org Several factors inherent to the structure of sodium 2-bromoethanesulfonate and the reaction conditions influence its reactivity towards nucleophiles.

The substrate itself is a primary bromoalkane. Primary substrates are known to be highly susceptible to SN2 reactions due to minimal steric hindrance at the reaction center. askiitians.com The carbon atom attached to the bromine is readily accessible to incoming nucleophiles, facilitating the backside attack characteristic of the SN2 mechanism. chemguide.co.uk

The nature of the leaving group is another critical factor. The bromide ion is a good leaving group because it is a weak base and can stabilize the negative charge it acquires upon departing from the substrate. askiitians.com The stability of the leaving group lowers the activation energy of the reaction, thereby increasing the reaction rate. libretexts.org

The strength of the attacking nucleophile also plays a significant role in the kinetics of the reaction. Stronger nucleophiles, such as the hydroxide ion, will react more rapidly with sodium 2-bromoethanesulfonate than weaker nucleophiles. askiitians.com The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the attacking species. organic-chemistry.org

Finally, the solvent in which the reaction is conducted can have a profound effect on the reaction rate. For SN2 reactions involving an anionic nucleophile and a neutral substrate, polar aprotic solvents are generally favored as they can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. chemistrysteps.com In aqueous media, a polar protic solvent, the nucleophile is heavily solvated, which can slightly decrease its reactivity compared to aprotic solvents.

Applications of Sodium 2 Bromoethanesulfonate in Organic and Polymer Synthesis

Utility as a Reagent in Organic Transformations

In the realm of organic chemistry, Sodium 2-bromoethanesulfonate (B1233127) serves as a valuable reagent for introducing specific functional moieties into organic molecules, thereby enabling the synthesis of complex structures and compounds with tailored properties. a2bchem.comchemimpex.com

Introduction of Bromoethyl Moieties into Organic Substrates

Sodium 2-bromoethanesulfonate is an effective alkylating agent for the introduction of the bromoethyl group into various organic substrates. a2bchem.comchemimpex.com This reactivity stems from the presence of the bromine atom, which can be displaced by nucleophiles in substitution reactions. chemimpex.com This property is particularly useful in the synthesis of specialized chemicals and advanced materials. a2bchem.com For example, it can be used to modify biomolecules in drug discovery research, such as in the creation of sulfonate prodrugs. atomfair.com The reactive bromoethyl group facilitates efficient crosslinking in polymer chemistry and material science applications. atomfair.com

A notable example of its application is in the synthesis of taurine (B1682933), where Sodium 2-bromoethanesulfonate is treated with concentrated aqueous ammonia (B1221849). orgsyn.org The reaction progress, as indicated by the titration of the bromide ion, is approximately 25% complete in five hours, 60% in thirty hours, and 90% in five days. orgsyn.org

Synthesis of Sulfonate Esters and Diverse Functional Groups

The compound is also instrumental in the synthesis of sulfonate esters. chemimpex.com It can react with alcohols to form these esters, which are themselves widely used as alkylating agents. vulcanchem.com This process enhances the efficiency of chemical reactions for creating various functional groups. chemimpex.com Beyond esterification, its role as a sulfonating agent allows for the introduction of sulfonic acid groups into organic molecules, a critical step in the synthesis of pharmaceuticals, dyes, and surfactants. a2bchem.com The presence of the sulfonate group imparts distinct hydrophilic properties to the resulting molecules.

Incorporation into Polymer Chemistry and Advanced Functional Materials

The unique characteristics of Sodium 2-bromoethanesulfonate extend its utility to the field of polymer chemistry, where it is employed to create advanced functional materials with enhanced properties. myskinrecipes.com

Application as a Coupling Agent for Sulfonated Polymers

Sodium 2-bromoethanesulfonate serves as a key coupling agent in the production of sulfonated polymers. chemimpex.comnetascientific.com It reacts with lithiated polysulfones (PSU) to yield sulfoethylated PSU, a type of polymer with short pendant alkyl side-chains terminating in sulfonic acid units. sigmaaldrich.comalkalisci.comresearchgate.net This modification is a crucial step in preparing proton-conducting membrane materials. researchgate.net For instance, it has been used in the synthesis of sulfoethyl chitosan (B1678972) (SECS) through nucleophilic substitution, achieving a high degree of substitution. nih.gov

Enhancement of Polymer Conductivity and Thermal Stability

The incorporation of the sulfonate group via Sodium 2-bromoethanesulfonate can significantly enhance the properties of polymers, including their conductivity and thermal stability. chemimpex.com These improved characteristics are essential for applications in demanding environments, such as in fuel cells. chemimpex.com While aromatic polymers are known for their excellent thermal and chemical stability, sulfonation is necessary to introduce ion exchange capacity and hydrophilicity, which are crucial for proton conduction. researchgate.net The introduction of sulfonated moieties can lead to materials with high ion-exchange capacity and water absorption while maintaining the inherent strength and thermal stability of the base polymer. researchgate.net

| Polymer Matrix | Filler/Modifier | Effect on Properties |

| Polyvinylidene fluoride (B91410) (PVDF) | Graphite (B72142) | Addition of 60 wt.% graphite significantly reduces electrical resistivity. mdpi.com |

| Polypropylene (PP) | Graphite | Incorporation of 60 wt.% graphite results in a through-plane resistivity of 11.3 ohm·cm and a thermal decomposition temperature of 374 °C. mdpi.com |

| Polyethylene terephthalate (B1205515) (PET) | Graphite | With 60 wt.% graphite, PET exhibits a through-plane resistivity of 1.6 ohm·cm and a thermal decomposition temperature of 401 °C. mdpi.com |

Electrochemical Applications in Fuel Cell Technology

The sulfonated polymers derived using Sodium 2-bromoethanesulfonate have important electrochemical applications, particularly in fuel cell technology. biosynth.com Polymer electrolyte membranes (PEMs) are a critical component of polymer electrolyte fuel cells (PEFCs). acs.org The sulfonate groups introduced into the polymer structure facilitate proton conduction, a key function of PEMs. researchgate.net

In microbial fuel cells (MFCs), which can generate energy from wastewater and other biodegradable substrates, inhibitors of methanogenesis like Sodium 2-bromoethanesulfonate are used to enhance efficiency. mdpi.commdpi.com By inhibiting methane-producing microorganisms, more electrons are available for electricity generation, potentially increasing the Coulombic efficiency. mdpi.comresearchgate.net It has been noted that the long-term use of this inhibitor in MFCs can lead to the development of microorganisms capable of its degradation. researchgate.net

Recent developments in fuel cell technology also include sodium-air fuel cells, which utilize liquid sodium metal as a fuel and have the potential for high energy density, making them a promising area of research for green energy solutions. techexplorist.com

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

Sodium 2-bromoethanesulfonate serves as a versatile and crucial intermediate in the synthesis of a variety of compounds for the pharmaceutical and agrochemical industries. chemimpex.comjoshi-group.comtradeindia.com Its utility stems from its bifunctional nature, possessing both a reactive bromine atom, which is a good leaving group in nucleophilic substitution reactions, and a highly polar sulfonate group. This structure allows for the strategic introduction of the 2-sulfoethyl moiety (-CH₂CH₂SO₃⁻) into target molecules, a common feature in several bioactive compounds. chemimpex.comatomfair.com

The primary role of sodium 2-bromoethanesulfonate in synthesis is as an alkylating agent. atomfair.com It readily reacts with nucleophiles, which displace the bromide ion to form a new carbon-nucleophile bond. This reaction is fundamental to its use in building more complex molecules from simpler precursors.

A significant application is in the synthesis of taurine (2-aminoethanesulfonic acid) and its derivatives. wikipedia.orgorgsyn.org Taurine is a sulfonic acid with widespread biological importance, and its derivatives have been investigated for various pharmaceutical applications. srce.hr The synthesis involves the reaction of sodium 2-bromoethanesulfonate with ammonia, where the amino group of ammonia displaces the bromine atom. orgsyn.org A detailed laboratory procedure involves dissolving sodium 2-bromoethanesulfonate in concentrated aqueous ammonia and allowing the mixture to stand for several days, yielding taurine after purification with a 48–55% yield. orgsyn.org

Further extending this chemistry, sodium 2-bromoethanesulfonate is used to prepare more complex taurine derivatives. For instance, N-(2-hydroxyethyl)taurine, an intermediate for compounds of potential pharmaceutical interest, was synthesized by heating sodium 2-bromoethanesulfonate with 2-aminoethanol in a sealed tube, achieving a yield of 62.5%. srce.hr Similarly, N,N-di[(2-hydroxy)ethyl]taurine has been prepared by reacting the compound with diethanolamine. prepchem.com

In the realm of polymer and materials science with biomedical applications, sodium 2-bromoethanesulfonate is used to modify biopolymers. A notable example is the synthesis of N-(2-sulfoethyl)chitosan, a water-soluble chitosan derivative with anticoagulant properties. mdpi.comresearchgate.netnih.gov In this reaction, the nucleophilic amino groups on the chitosan polymer attack the electrophilic carbon bearing the bromine atom, covalently linking the sulfoethyl group to the polymer backbone. mdpi.comnih.gov This modification enhances the polymer's properties for potential medical use. nih.gov Researchers have developed simplified, solvent-free methods for this synthesis, highlighting its efficiency. mdpi.comresearchgate.net

The compound is also a key starting material for the synthesis of Mesna (sodium 2-mercaptoethane sulfonate), a therapeutic agent. The process involves reacting sodium 2-bromoethanesulfonate with a thio-source like sodium thioacetate, followed by hydrolysis to produce Mesna. google.com Patents describe detailed processes for synthesizing Mesna and its disulfide, Dimesna, using sodium 2-bromoethanesulfonate as the primary building block. google.comgoogle.com

The preparation of sodium 2-bromoethanesulfonate itself has been optimized for industrial-scale production, which is crucial for its role as a widely used intermediate. Modern methods have moved away from mixed-solvent systems to more environmentally friendly aqueous processes, achieving high yields suitable for commercial manufacturing. google.com

Table 1: Research Findings on the Synthesis of Bioactive Molecules using Sodium 2-bromoethanesulfonate

| Product | Reactant(s) | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Taurine | Sodium 2-bromoethanesulfonate, Aqueous Ammonia | Allowed to stand for 5-7 days at room temperature. | 48-55% | orgsyn.org |

| N-(2-hydroxyethyl)taurine | Sodium 2-bromoethanesulfonate, 2-Aminoethanol, Water | Heated at 150°C for 3 hours in a sealed tube. | 62.5% | srce.hr |

| O,N-(2-sulfoethyl)chitosan | Sodium 2-bromoethanesulfonate, Chitosan, Water, NaOH | Heated at 70°C for 24 hours, followed by stirring with NaOH. | Not specified | mdpi.com |

| Sodium 2-acetylthioethane sulfonate (Mesna Intermediate) | Sodium 2-bromoethanesulfonate, Sodium Thioacetate, Water | Reaction at 80-90°C for 2 hours. | Not specified | google.com |

Table 2: Optimized Synthesis of Sodium 2-bromoethanesulfonate Intermediate

| Reactants | Solvent | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-dibromoethane (B42909), Sodium sulfite (B76179) | Water | Dropwise addition at 80-100°C, reflux for 0.5-1h, crystallization induced by Sodium Bromide. | 95.3-96.5% | google.com |

| Ethylene (B1197577) dibromide, Anhydrous sodium sulfite | 95% Alcohol, Water | Boiling under reflux for 2 hours, followed by extraction with boiling alcohol. | 78-90% | orgsyn.org |

Biochemical and Microbiological Research Applications of Sodium 2 Bromoethanesulfonate

Mechanistic Studies of Methanogenesis Inhibition by Sodium 2-Bromoethanesulfonate (B1233127)

Sodium 2-bromoethanesulfonate (BES) is a widely utilized compound in microbiological research to selectively inhibit methanogenesis, the biological production of methane (B114726). Its efficacy as an inhibitor stems from its structural similarity to coenzyme M, a vital component in the metabolic pathway of methane formation. This section delves into the specific mechanisms through which BES disrupts methanogenesis, with a focus on its interaction with key enzymes and its impact on the energy metabolism of methanogenic archaea.

Structural Analogue Competition with Methyl-Coenzyme M

Sodium 2-bromoethanesulfonate is a structural analogue of methyl-coenzyme M (Co-M), where the thiol group (-SH) of Co-M is replaced by a bromine atom. nih.gov This structural mimicry is the foundation of its inhibitory action. plos.org In the final step of methanogenesis, Co-M acts as the carrier of the methyl group that is ultimately reduced to methane. plos.orgresearchgate.net Due to its similar structure, BES competitively inhibits the enzymes that would normally bind with Co-M, effectively halting the methanogenic process. nih.gov The inhibitory effect of BES can be reversed by the external application of Co-M, demonstrating the competitive nature of this interaction. plos.org

Inhibition of Key Enzymes in Methanogenic Pathways, including Methyl Coenzyme M Reductase

The primary target of Sodium 2-bromoethanesulfonate is the enzyme methyl-coenzyme M reductase (MCR). nih.govplos.org MCR is a central enzyme that catalyzes the terminal step of methanogenesis, the reduction of the methyl group bound to coenzyme M to form methane. plos.orgfrontiersin.org BES acts as a potent inhibitor of MCR, and this inhibition is a key reason for its effectiveness in suppressing methane production. plos.orgjst.go.jp The inactivation of MCR is thought to involve the interaction of BES with the unique nickel tetrapyrrole cofactor F430 at the active site of the enzyme. nih.gov It has been proposed that BES, acting as a Co-M analog, binds to the active site and leads to the oxidation of the active Ni(I) F430 to the inactive Ni(II) F430. nih.gov

Differential Impacts on Hydrogenotrophic and Acetoclastic Methanogenesis

Methanogenesis can proceed through different pathways, with hydrogenotrophic and acetoclastic methanogenesis being two major routes. Hydrogenotrophic methanogenesis utilizes hydrogen (H2) and carbon dioxide (CO2), while acetoclastic methanogenesis involves the cleavage of acetate. pediaa.com Research suggests that Sodium 2-bromoethanesulfonate can have differential effects on these pathways. Some studies have indicated that BES more strongly inhibits aceticlastic methanogenesis. jst.go.jp For instance, in flooded soil samples, BES treatment significantly inhibited both aceticlastic and methylotrophic methanogenesis. jst.go.jp The differential impact is likely related to the specific enzymes and cofactors involved in each pathway and their varying sensitivity to BES.

Quantitative Assessments of Methane Production Suppression

The inhibitory effect of Sodium 2-bromoethanesulfonate on methane production has been quantified in various studies. The concentration of BES required for inhibition can be significantly lower for methanogens compared to other microorganisms. nih.gov For example, in rice cultivation studies, the application of BES at different concentrations led to a dose-dependent decrease in methane emissions. plos.org

Methane Emission Suppression by Sodium 2-bromoethanesulfonate in Rice Cultivation

| BES Application Rate (mg kg⁻¹) | Total Methane Flux Reduction (%) |

|---|---|

| 20 | Data not specified |

| 40 | Data not specified |

| 80 | 49 |

Data sourced from a pot experiment on rice cultivation. plos.orgresearchgate.net

In another study using sludge-fed microbial fuel cells, a low dosage of 0.5 mM BES was found to be effective in inhibiting methane production. researchgate.net

Microbial Adaptation and Resistance Mechanisms to Sodium 2-Bromoethanesulfonate

While Sodium 2-bromoethanesulfonate is a potent inhibitor, there is evidence of microbial adaptation and resistance. Some studies have noted that the inhibitory effect of BES can be overcome. For instance, the external application of Co-M can reverse the inhibition, suggesting a competitive interaction that can be influenced by substrate availability. plos.org Furthermore, some non-methanogenic microbes have been shown to be affected by BES, which can lead to shifts in the microbial community structure. nih.gov The reduction of the sulfonate moiety of BES to sulfide by certain sulfate-reducing bacteria has also been reported, indicating a potential detoxification mechanism. nih.gov The long-term impacts of BES on microbial communities and the potential for the development of more robust resistance mechanisms require further investigation. researchgate.net

Probing Competing Anaerobic Metabolic Pathways using Sodium 2-Bromoethanesulfonate

Sodium 2-bromoethanesulfonate (BES) serves as a critical tool in microbial ecology and physiology for dissecting complex anaerobic metabolic networks. As a structural analog of coenzyme M, it is a potent and widely used inhibitor of methanogenesis. dtu.dkmdpi.com This selective inhibition allows researchers to investigate alternative metabolic pathways that compete with methanogens for common substrates, such as hydrogen and acetate. mdpi.comnih.gov

Elucidation of Homoacetogenesis in Mixed Microbial Communities

In anaerobic environments, hydrogenotrophic methanogens and homoacetogens compete for hydrogen and carbon dioxide. By suppressing methanogenesis with Sodium 2-bromoethanesulfonate, researchers can create conditions that favor homoacetogenesis, allowing for the study and quantification of this process. nih.govnih.gov When methanogenesis is inhibited, the flow of carbon and electrons is redirected towards the production of acetate by homoacetogenic bacteria. nih.gov This strategy is frequently employed to understand the dynamics and potential of homoacetogenesis in various ecosystems, from natural sediments to engineered systems like biogas reactors. dtu.dkmdpi.com The use of BES has been instrumental in demonstrating that inhibiting methanogens can stimulate acetate metabolism and homoacetogenesis in mixed cultures. nih.gov

Investigation of Sulfate Reduction and Other Alternative Electron Acceptor Processes

Sodium 2-bromoethanesulfonate is also utilized to explore the competition between methanogens and sulfate-reducing bacteria (SRBs), which both can utilize substrates like acetate. oup.comnih.gov By adding BES to inhibit methanogens, the role and activity of SRBs in acetate consumption can be more clearly defined. oup.com Studies have shown that when methanogenesis is blocked, acetate can be metabolized at a similar rate by SRBs if sulfate is available. oup.comnih.gov

Furthermore, research has revealed that BES can sometimes directly inhibit other non-methanogenic processes. For instance, the dechlorination of polychlorinated biphenyls by certain spore-forming sulfidogenic bacteria was found to be inhibited by BES. nih.gov This suggests that while BES is a primary tool for studying competing pathways by removing the influence of methanogens, its potential effects on other microbial groups, such as those involved in sulfidogenesis or other alternative electron acceptor processes, must be considered when interpreting results. nih.govnih.gov Some sulfate-reducing bacteria are also capable of utilizing sulfonates, like isethionate (a hydrolysis product of BES), as an electron acceptor, revealing novel syntrophic relationships when methanogenesis is inhibited. nih.gov

Analysis of Intermediate Metabolite Turnover (e.g., formate and acetate accumulation)

A key application of Sodium 2-bromoethanesulfonate is in the study of intermediate metabolite flow in anaerobic systems. The inhibition of the terminal step of methanogenesis often leads to the accumulation of precursor metabolites. nih.govnih.gov Research on hydrogenotrophic cultures has demonstrated that in the presence of BES, methane production is almost completely inhibited, leading to a significant accumulation of formate and acetate. mdpi.comnih.gov

In one study, anaerobic granules treated with BES showed a substantial production of formate, reaching its highest levels after 24 hours of incubation. nih.govscispace.com This was followed by the consumption of the accumulated formate and a concomitant production of acetate, indicating that formate is a crucial intermediate in hydrogenotrophic metabolism that accumulates when methanogenesis is blocked. nih.govnih.gov The analysis of these accumulated intermediates provides valuable data on the metabolic potential and kinetics of non-methanogenic microorganisms within the community. researchgate.net

Table 1: Effect of Sodium 2-bromoethanesulfonate (BES) on Metabolite Concentration in a Hydrogenotrophic Enrichment Culture

| Metabolite | Condition | Concentration at 24h (mM) | Concentration at 120h (mM) |

| Formate | With BES | 11.76 ± 0.71 | 18.57 ± 1.68 |

| Formate | Without BES | 0.17 ± 0.03 | Not Reported |

| Acetate | With BES | Not Reported | Not Reported |

| Acetate | Without BES | Not Reported | Not Reported |

Data synthesized from a study on a hydrogenotrophic enrichment culture incubated under an H₂/CO₂ headspace. The study noted acetate accumulation in non-inhibited cultures up to 2.7 ± 0.2 mM after 72 hours. mdpi.com

Inhibition of Non-Methanogenic Microbial Processes by Sodium 2-Bromoethanesulfonate

While Sodium 2-bromoethanesulfonate is primarily recognized as a specific inhibitor of methanogens, research has demonstrated that its effects can extend to other microbial processes. nih.gov It was initially believed to be a methanogen-specific inhibitor because coenzyme M utilization was thought to be exclusive to this group. nih.gov However, subsequent studies have shown that BES can influence various non-methanogenic bacteria and their metabolic activities. nih.govnih.gov

Effects on Bacterial Growth and Cellular Processes (e.g., DNA and protein synthesis)

Sodium 2-bromoethanesulfonate can have inhibitory effects on the growth of certain bacteria. Long-term exposure to BES has been shown to alter the structure of bacterial communities. researchgate.net For example, in a trichloroethene-dechlorinating culture, the presence of BES led to shifts in the bacterial population. researchgate.net In specific bacterial strains, such as Xanthobacter autotrophicus Py2, BES at low millimolar concentrations completely prevented growth on propylene as a carbon source, while having no effect on growth with other substrates like acetone or n-propanol. nih.govsigmaaldrich.com This indicates a targeted inhibitory action rather than general toxicity. The restoration of cellular activity and growth after the removal of BES often requires the synthesis of new proteins, suggesting that the inhibitor may cause irreversible inactivation of specific enzymes. sigmaaldrich.com

Specific Inhibition of Bacterial Coenzyme M-Dependent Metabolic Routes

A significant finding is the role of Sodium 2-bromoethanesulfonate in inhibiting bacterial metabolic pathways that are dependent on coenzyme M, similar to methanogenesis. nih.gov Certain bacteria utilize coenzyme M for processes other than methane production, such as the metabolism of short-chain aliphatic alkenes. nih.govsigmaaldrich.com

In the bacterium Xanthobacter autotrophicus, coenzyme M is required for the conversion of epoxide products, formed from alkene oxidation, into central metabolites. nih.gov BES was identified as a specific inhibitor of this pathway. nih.govsigmaaldrich.com Its inhibitory action targets the key CO₂-fixing enzyme, 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC), leading to an irreversible loss of its activity. sigmaaldrich.com This specific enzymatic inhibition prevents the metabolism of epoxypropane and halts propylene-dependent growth. nih.gov

Table 2: Summary of Research Findings on BES Inhibition of Non-Methanogenic Processes

| Research Area | Organism/Community | Key Finding |

| Bacterial Growth | Xanthobacter autotrophicus Py2 | BES completely inhibited propylene-dependent growth at low millimolar concentrations. nih.govsigmaaldrich.com |

| Metabolite Accumulation | Xanthobacter autotrophicus Py2 | In the presence of BES, epoxypropane accumulated in the medium during propylene consumption. sigmaaldrich.com |

| Enzyme Inhibition | Xanthobacter autotrophicus Py2 | BES causes irreversible inactivation of the enzyme 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC). sigmaaldrich.com |

| Community Structure | Trichloroethene-dechlorinating culture | Long-term exposure to BES resulted in an altered bacterial community structure. researchgate.net |

| Alternative Electron Processes | Aroclor 1242-dechlorinating microorganisms | BES inhibited dechlorination, suggesting an effect on spore-forming sulfidogenic bacteria. nih.gov |

Inactivation of Epoxide Carboxylation Enzymes (e.g., 2-Ketopropyl-CoM Carboxylase/Oxidoreductase)

Sodium 2-bromoethanesulfonate (BES) has been identified as a specific and potent inhibitor of enzymes involved in bacterial aliphatic epoxide metabolism, a pathway dependent on coenzyme M (CoM). nih.gov Research has demonstrated that BES acts as a selective inhibitor of propylene-dependent growth and epoxypropane metabolism in organisms like Xanthobacter autotrophicus strain Py2. nih.gov Its inhibitory action is targeted at the epoxide carboxylation pathway.

The terminal enzyme in this pathway, 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC), is a key target of BES. nih.govnih.gov Studies have shown that BES is a time-dependent, irreversible inactivator of 2-KPCC. nih.govnih.gov The mechanism of inactivation involves the covalent modification of the enzyme. nih.gov Specifically, BES alkylates the interchange thiol residue, Cysteine-82 (Cys82), which is crucial for the enzyme's catalytic activity in cleaving the thioether bond of its substrate. nih.gov This modification occurs when the enzyme is in its reduced state, where the redox-active cysteines are in their free thiol forms. nih.gov The addition of BES to cell extracts results in an irreversible loss of epoxide carboxylase activity, which can be restored by adding purified 2-KPCC, confirming it as the specific site of action. nih.gov This targeted inactivation highlights BES as a valuable tool for studying the mechanism of this unique carboxylase. nih.gov

Inhibition of Anaerobic Dechlorination of Persistent Organic Pollutants (e.g., Polychlorinated Biphenyls)

Sodium 2-bromoethanesulfonate is known to inhibit the anaerobic dechlorination of persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.govresearchgate.net Studies on microbial communities from Hudson River sediments demonstrated that BES, along with other compounds like sulfate and molybdate, completely inhibited the dechlorination of Aroclor 1242 over a 12-week incubation period. nih.gov This inhibition occurred even in pasteurized cultures, which suggests that the affected microorganisms are not limited to methanogens. nih.gov

The inhibitory effect of BES on dechlorination is not solely due to its impact on methanogens. Evidence suggests that BES can affect other non-methanogenic bacteria responsible for dechlorination. nih.govnih.gov One proposed mechanism is that the sulfonate group of BES can serve as an alternative electron acceptor for some bacteria, such as certain sulfate-reducing species, thereby competing with PCBs for the electrons required for reductive dechlorination. nih.govnih.gov In some cases, inhibiting methanogenesis with BES significantly reduced PCB dechlorination, particularly the removal of meta-substituted chlorines, indicating that different dechlorinating microorganisms with varied capabilities exist within the community. oup.com The inhibition of both methane production and the para-dechlorination of PCBs by BES has also been observed in cultures where methanogens were believed to be the active dechlorinators. researchgate.net

Impacts on Microbial Community Structure and Population Dynamics

Sodium 2-bromoethanesulfonate, while primarily known as a methanogen inhibitor, significantly influences the broader microbial community structure and population dynamics in anaerobic environments. nih.govnih.govasm.org Its application leads to distinct shifts in both archaeal and bacterial populations. umich.edu

In studies of anaerobic digester sludge, the addition of BES was found to alter the bacterial community, leading to an accumulation of acetate. researchgate.net Terminal restriction fragment length polymorphism (T-RFLP) analysis indicated that this accumulation was associated with the presence of β-Proteobacteria and Sphingobacteria. researchgate.net Long-term exposure to BES in a trichloroethene-dechlorinating culture, analyzed using denaturing gradient gel electrophoresis (DGGE), also revealed a clear alteration of the bacterial community structure. nih.gov

Furthermore, BES exposure affects the activity levels of different microbial groups. Research on mesocosms seeded with cow dung and anaerobic digester sludge showed that BES not only reduced methanogenic activity but also decreased the activity of syntrophic bacteria. umich.eduumich.edu Within the methanogen population, aceticlastic methanogens were found to be more sensitive to BES inhibition than hydrogenotrophic methanogens. umich.eduumich.edu The inhibition of methanogens can also lead to the establishment of alternative syntrophic relationships; for instance, in the presence of BES, oleate (B1233923) degradation was observed to shift from a methanogenic partnership to one involving sulfate-reducing bacteria capable of sulfonate metabolism. nih.gov

Effects of Sodium 2-Bromoethanesulfonate (BES) on Microbial Communities

| Microbial Group/Process | Observed Effect of BES | Reference |

|---|---|---|

| Methanogens (Overall) | Activity is reduced or inhibited. | umich.edu |

| Aceticlastic Methanogens | Inhibited to a greater extent than hydrogenotrophic methanogens. | umich.eduumich.edu |

| Hydrogenotrophic Methanogens | Less inhibited than aceticlastic methanogens. | umich.edu |

| Syntrophic Bacteria | Activity is reduced. | umich.eduumich.edu |

| β-Proteobacteria and Sphingobacteria | Became dominant during acetate accumulation in anaerobic sludge fermentation. | researchgate.net |

| Sulfate-Reducing Bacteria | Can form new syntrophic relationships for fatty acid degradation when methanogenesis is inhibited. | nih.gov |

Environmental and Bioreactor Applications of Sodium 2-Bromoethanesulfonate in Microbial Ecology

Utility as a Molecular Probe for Investigating Microbial Community Function

Due to its potent and relatively specific inhibition of coenzyme M-dependent methanogenesis, sodium 2-bromoethanesulfonate is widely used as a molecular probe to investigate microbial community function and explore alternative metabolic pathways in anaerobic environments. nih.govmdpi.comnih.gov By suppressing the terminal step of the anaerobic food web, researchers can study competing or preceding microbial processes that would otherwise be obscured by methane production. nih.govmdpi.com

A primary application of BES is to study the dynamics of competing hydrogenotrophic processes, such as homoacetogenesis. mdpi.comnih.govnih.gov In mixed microbial cultures, inhibiting methanogens with BES can lead to the accumulation of intermediates like formate and acetate from H₂/CO₂. mdpi.comnih.gov This allows for the investigation of the role and activity of homoacetogens, which can convert these substrates into acetate. mdpi.com The use of BES has been crucial in demonstrating that formate is a significant intermediate in hydrogenotrophic metabolism that accumulates when methanogenesis is blocked. nih.govnih.gov Therefore, BES serves as an indispensable tool for dissecting complex microbial interactions and understanding the flow of carbon and electrons through different anaerobic pathways.

Strategic Application in Biohydrogen Production Enhancement

Sodium 2-bromoethanesulfonate is strategically applied in dark fermentation processes to enhance the production of biohydrogen. researchgate.netresearchgate.net The principle behind this application is the inhibition of hydrogen-consuming microorganisms, primarily hydrogenotrophic methanogens, which utilize H₂ and CO₂ to produce methane. researchgate.net By suppressing this competing pathway, more of the hydrogen produced during fermentation is available for collection.

Research has evaluated various strategies for using BES to increase hydrogen yields from substrates like sugarcane bagasse. researchgate.net One study found that adding 10 mM of BES directly to the culture medium was the most effective strategy, resulting in the highest hydrogen production (10.96 mmol/L). researchgate.net This approach was more successful than pretreating the inoculum with BES. researchgate.net The direct addition of BES effectively inhibited methanogens from consuming the produced hydrogen, leading to higher net yields. researchgate.net This demonstrates that the targeted inhibition of methanogenesis by BES is a viable strategy for optimizing and enhancing the efficiency of biohydrogen production in bioreactors.

Enhancement of Biohydrogen Production Using Sodium 2-Bromoethanesulfonate (BES) with Sugarcane Bagasse

| Experimental Condition | Description | H₂ Production (mmol/L) | Methane Detected (mmol/L) |

|---|---|---|---|

| A | Control (without BES) | Not specified, used as baseline | Not specified |

| B | Inoculum pretreated with 20 mM BES for 24 h | Lower than condition D | 0.43 |

| C | Inoculum pretreated with 20 mM BES for 30 min | Lower than condition D | 0.73 |

| D | 10 mM BES added to culture medium | 10.96 | No |

| E | 20 mM BES added to culture medium | 1.16 | No |

Data sourced from a study on enhancing hydrogen production from sugarcane bagasse. researchgate.net

Role in Anaerobic Digestion Systems and Wastewater Treatment Processes

Sodium 2-bromoethanesulfonate is a key chemical agent used in anaerobic digestion and wastewater treatment processes to control methanogenesis and influence process outcomes. scientificlabs.comsigmaaldrich.comalkalisci.com Its primary role is to act as a methanogenesis inhibitor, which can be beneficial for several reasons, such as redirecting carbon flow towards the production of valuable intermediates or improving the efficiency of other biological processes. researchgate.netdtu.dk

In the anaerobic fermentation of sludge, adding BES can suppress methane production and lead to the accumulation of volatile fatty acids (VFAs), such as acetate. researchgate.net This is advantageous when the goal is to recover valuable chemicals from organic waste rather than biogas. In the context of bioelectrochemical systems like microbial fuel cells (MFCs) treating sewage sludge, methanogenesis is a major competing process that lowers efficiency by diverting electrons away from electrochemically active bacteria. researchgate.net The application of BES in sludge-fed MFCs has been shown to effectively inhibit methane production, resulting in a significant increase in both the maximum power density (from to 115 mW/m²) and the coulombic efficiency (from 4.1% to 7.8%). researchgate.net These applications demonstrate the utility of BES in manipulating microbial processes within bioreactors to achieve specific wastewater treatment and resource recovery goals.

Performance of Sludge-Fed Microbial Fuel Cells (MFCs) with and without Sodium 2-Bromoethanesulfonate (BES)

| Parameter | MFC without BES | MFC with 0.5 mM BES |

|---|---|---|

| Maximum Voltage | Not specified | 0.62 V |

| Maximum Power Density | Not specified | 115 mW/m² |

| Coulombic Efficiency (CE) | 4.1% | 7.8% |

| Methane Production | Active | Effectively inhibited |

Data sourced from a study on enhancing power recovery from sewage sludge. researchgate.net

Selective Stimulation of Medium-Chain Carboxylic Acid Production via Chain Elongation

In the realm of biochemical and microbiological research, Sodium 2-bromoethanesulfonate (2-BES) has been strategically employed to enhance the production of valuable medium-chain carboxylic acids (MCCAs) through a process known as chain elongation. This application primarily leverages the inhibitory effect of 2-BES on methanogenesis, which indirectly creates more favorable conditions for the microorganisms responsible for chain elongation.

Chain elongation is a microbial process that converts short-chain carboxylic acids (SCCAs), such as acetate, and an electron donor, typically ethanol (B145695), into more valuable, longer-chain fatty acids like caproate (C6), enanthate (C7), and caprylate (C8). nih.gov This biological pathway is carried out by specific consortia of bacteria. However, in mixed microbial communities, such as those used in anaerobic digestion of organic waste, methanogenic archaea compete for the same substrates, particularly acetate and hydrogen.

One study investigating the effect of 2-BES on MCCA production from pretreated food and brewery waste observed a notable increase in the total MCCA volumetric production rate. nih.gov Before the addition of the inhibitor, the baseline production rate was 4.6 ± 1.8 mmole L⁻¹ d⁻¹. Following the introduction of Sodium 2-bromoethanesulfonate, this rate increased to 5.5 ± 1.2 mmole L⁻¹ d⁻¹. nih.gov

The research further detailed the composition of the MCCAs produced. The primary products of the chain elongation process in this system were caproate, enanthate, and caprylate. The relative abundance of these acids provides insight into the metabolic output of the microbial community under methanogenic inhibition.

| Medium-Chain Carboxylic Acid | Percentage of Total MCCAs Produced (Carbon Basis) |

| Caproate (C6) | 62.7 ± 8.7% |

| Enanthate (C7) | 30.5 ± 8.5% |

| Caprylate (C8) | 6.8 ± 3.7% |

Data sourced from de la-Varga et al. (2023). nih.gov

This selective stimulation of MCCA production is a significant application of Sodium 2-bromoethanesulfonate in biotechnological research. By suppressing the competing methanogenic pathways, 2-BES allows for a more efficient conversion of organic substrates into valuable biochemicals. This approach not only enhances the yield of desired products but also provides a tool for researchers to study and manipulate microbial metabolic pathways in complex anaerobic environments.

Analytical Methodologies for Sodium 2 Bromoethanesulfonate

Chromatographic Techniques for the Separation and Identification of Sodium 2-Bromoethanesulfonate (B1233127)

The separation and identification of the highly polar and ionic compound, Sodium 2-bromoethanesulfonate, from various matrices necessitates the use of specialized chromatographic techniques. Due to its chemical nature, standard reversed-phase high-pressure liquid chromatography (HPLC) may offer limited retention. Therefore, alternative and modified chromatographic strategies are often employed to achieve effective separation and analysis. These techniques primarily include ion-exchange chromatography, ion-pair chromatography, and hydrophilic interaction liquid chromatography (HILIC). Each of these methods provides a different mechanism for retaining and separating polar and ionic analytes.

Ion-exchange chromatography separates molecules based on their net charge. Since Sodium 2-bromoethanesulfonate is an anionic compound, it can be effectively retained on a stationary phase that contains positively charged functional groups (anion-exchange chromatography). The separation is influenced by the ionic strength and pH of the mobile phase, which can be manipulated to control the elution of the analyte.

Ion-pair chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. This reagent is typically a large ionic molecule with a hydrophobic region. It forms a neutral ion pair with the charged analyte (Sodium 2-bromoethanesulfonate), which can then be retained by the non-polar stationary phase. The choice and concentration of the ion-pairing reagent are critical parameters for optimizing the separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk mobile phase.

High-Pressure Liquid Chromatography (HPLC) for Quantitative Analysis

High-Pressure Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantitative analysis of Sodium 2-bromoethanesulfonate. While a universally standardized method for its direct quantification is not extensively documented, methods developed for the analysis of other short-chain alkyl sulfonates and related polar compounds can be adapted. Furthermore, research involving the use of Sodium 2-bromoethanesulfonate as a methanogenesis inhibitor has employed HPLC to analyze related compounds in the sample matrix, providing a basis for a quantitative method. asm.org

For instance, in studies analyzing the metabolic byproducts in anaerobic digestion where Sodium 2-bromoethanesulfonate is used, HPLC has been successfully utilized. asm.org The quantitative determination typically relies on external calibration curves generated from certified reference standards of Sodium 2-bromoethanesulfonate. The detection is commonly achieved using a UV detector, as the compound, while lacking a strong chromophore, exhibits some absorbance at lower wavelengths.

A study investigating anaerobic oleate (B1233923) degradation in the presence of 2-bromoethanesulfonate utilized an HPLC system for the determination of volatile fatty acids, which provides a relevant example of chromatographic conditions that can be a starting point for the analysis of sulfonate compounds. asm.org The specific parameters of this HPLC method are detailed in the table below.

Table 1: Example of HPLC Parameters Used in a Study Involving 2-Bromoethanesulfonate

| Parameter | Condition |

|---|---|

| Column | Chrompack column (6.5 × 30 mm²) |

| Mobile Phase | 0.005 mol · liter⁻¹ Sulfuric acid |

| Flow Rate | 0.9 ml · min⁻¹ |

| Column Temperature | 60°C |

| Detection | UV at 210 nm |

| Sample Preparation | Liquid samples were centrifuged and filtered (0.22 μm) |

This table is based on the methodology used for VFA analysis in a study where Sodium 2-bromoethanesulfonate was a component of the experimental system. asm.org

The selection of a suitable column is critical for the successful separation of Sodium 2-bromoethanesulfonate. A reversed-phase C18 column might be used, potentially with an ion-pairing reagent to improve retention. Alternatively, a column specifically designed for polar or ionic compounds, such as one used for HILIC or ion-exchange chromatography, would be more appropriate.

The mobile phase composition, including the type of buffer, its pH, and ionic strength, must be carefully optimized to achieve good peak shape and resolution. The detector's wavelength should also be selected to maximize the signal-to-noise ratio for Sodium 2-bromoethanesulfonate. Given its structure, detection at lower UV wavelengths, such as 210 nm, is a logical choice. asm.org The quantitative accuracy of the HPLC method depends on meticulous validation, including linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ).

Theoretical and Computational Studies of Sodium 2 Bromoethanesulfonate

Quantum Chemical Approaches to Understanding Sodium 2-Bromoethanesulfonate (B1233127) Reactivity and Interactions

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.comarxiv.orgnih.gov For Sodium 2-bromoethanesulfonate, these methods can be employed to understand various aspects of its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that can predict molecular properties with a good balance of accuracy and computational cost. mdpi.com For Sodium 2-bromoethanesulfonate, DFT calculations could be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.govresearchgate.net The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity.

Furthermore, quantum chemical calculations can be used to model reaction mechanisms involving Sodium 2-bromoethanesulfonate. For instance, the reaction of bromine atoms with organic molecules has been studied theoretically to understand the reaction pathways and determine rate coefficients. nih.gov Similar approaches could be applied to model the nucleophilic substitution reactions that Sodium 2-bromoethanesulfonate can undergo, providing insights into the transition states and activation energies. This would be particularly relevant for understanding its interactions in various chemical and biological environments.

Table 1: Potential Quantum Chemical Calculations for Sodium 2-Bromoethanesulfonate

| Calculation Type | Predicted Properties | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequency Analysis | Infrared and Raman spectra | Confirms the optimized structure is a true minimum on the potential energy surface and allows for comparison with experimental spectra. |

| HOMO-LUMO Energy Calculation | Ionization potential, electron affinity, chemical hardness | Helps to understand the molecule's reactivity and sites for electrophilic and nucleophilic attack. mdpi.com |

Computational Modeling of Sodium 2-Bromoethanesulfonate in Biological Systems

Computational modeling has become an indispensable tool in understanding the complex interactions between small molecules and biological systems. nih.govnih.gov While specific computational models for Sodium 2-bromoethanesulfonate are not extensively documented in publicly available research, established methodologies can be applied to study its behavior in a biological context, particularly its role as a methanogenesis inhibitor.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of Sodium 2-bromoethanesulfonate in biological environments, such as in the active site of an enzyme or near a biological membrane. nih.govnih.govresearchgate.netaps.orgsemanticscholar.org These simulations can provide detailed information about the binding modes, interaction energies, and conformational changes that occur when the molecule interacts with its biological target. For example, MD simulations could be used to investigate how Sodium 2-bromoethanesulfonate interacts with and inhibits the enzyme methyl-coenzyme M reductase, a key enzyme in methanogenesis.

Furthermore, computational approaches are widely used in drug design and the study of enzyme inhibitors. researchgate.netmdpi.commdpi.com Techniques such as molecular docking could be used to predict the binding affinity and orientation of Sodium 2-bromoethanesulfonate within the active site of its target enzyme. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of Sodium 2-bromoethanesulfonate and its analogs with their inhibitory activity, guiding the design of more potent inhibitors. nih.gov

Table 2: Potential Computational Models for Studying Sodium 2-Bromoethanesulfonate in Biological Systems

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting the binding mode of Sodium 2-bromoethanesulfonate to its target enzyme. | Identification of key interacting residues, preferred binding orientation. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound in a biological environment. | Understanding the stability of the protein-ligand complex, conformational changes, and solvation effects. nih.govnih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the enzymatic reaction mechanism at a quantum mechanical level. | Elucidation of the electronic changes during bond formation and cleavage in the active site. |

Theoretical Frameworks for Electrochemical Applications involving Sodium 2-Bromoethanesulfonate

The development of advanced energy storage systems, such as sodium-ion batteries (SIBs), relies heavily on the design and understanding of electrolyte components. sciepublish.comsciepublish.comoaepublish.comresearchgate.net Theoretical frameworks play a crucial role in predicting the electrochemical properties of electrolyte additives and guiding the development of new materials. While Sodium 2-bromoethanesulfonate is not a conventional component of SIB electrolytes, its properties as a sodium salt of an organosulfonate suggest that theoretical methods could be used to evaluate its potential in such applications.

Theoretical calculations can be used to assess the electrochemical stability window of an electrolyte, which is determined by the HOMO and LUMO energy levels of its components. nih.gov A wide electrochemical window is essential for a stable electrolyte that does not decompose at the operating voltages of the battery. Quantum chemical calculations could predict the reduction and oxidation potentials of Sodium 2-bromoethanesulfonate, providing an initial assessment of its electrochemical stability.

Furthermore, theoretical models can be used to study the formation and composition of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface and is critical for the battery's performance and safety. nih.govsciepublish.comsciepublish.com Computational studies can simulate the decomposition reactions of electrolyte components and predict the resulting SEI products. By applying these methods to Sodium 2-bromoethanesulfonate, it would be possible to theoretically investigate whether its decomposition products could contribute to the formation of a stable and ionically conductive SEI layer.

Finally, theoretical studies can also provide insights into the solvation of sodium ions in the electrolyte and their transport properties. The interaction between the sodium ion and the solvent molecules, as well as any additives, can significantly impact the ionic conductivity of the electrolyte. nih.gov While not a primary focus of current research, theoretical investigations could explore how the sulfonate group and the bromo-ethyl chain of Sodium 2-bromoethanesulfonate might influence the solvation shell of Na+ and its mobility.

Table 3: Potential Theoretical Studies of Sodium 2-Bromoethanesulfonate for Electrochemical Applications

| Theoretical Approach | Investigated Property | Relevance to Sodium-Ion Batteries |

|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | HOMO/LUMO energies, reduction/oxidation potentials | Prediction of the electrochemical stability window of the electrolyte. nih.gov |

| Molecular Dynamics (MD) Simulations | Solvation structure of Na+, ionic conductivity | Understanding the influence of the additive on ion transport properties. nih.gov |

| Ab initio Molecular Dynamics (AIMD) | Decomposition pathways on the electrode surface | Predicting the chemical composition of the solid electrolyte interphase (SEI). |

Future Research Directions and Emerging Applications of Sodium 2 Bromoethanesulfonate

Advancements in Synthetic Routes and Efficiency for Sodium 2-Bromoethanesulfonate (B1233127)

The traditional synthesis of Sodium 2-bromoethanesulfonate involves the reaction of ethylene (B1197577) dibromide with an aqueous solution of sodium sulfite (B76179), often in the presence of alcohol. orgsyn.org This method, while effective, presents challenges related to the use of excess reagents to minimize the formation of byproducts like disulfonic acid, and the separation of the final product from the reaction mixture can be complex. orgsyn.org Yields for this process are typically in the range of 78-90%. orgsyn.org

Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. A key area of advancement lies in creating "greener" processes that minimize solvent use and improve atom economy. For instance, recent developments have explored eliminating the mixed-solvent system (water and alcohol), which complicates separation and recovery. google.com A patented method that avoids the alcohol co-solvent and uses sodium bromide to induce crystallization reports yields of over 95%. google.com This approach is more suitable for large-scale industrial production due to its simplicity and reduced environmental footprint. google.com

Further research could explore:

Catalytic Routes: Investigating novel catalysts to improve reaction selectivity and reduce the required excess of ethylene dibromide.

Flow Chemistry: Adapting the synthesis to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and potentially increase yield and purity.

Alternative Starting Materials: Exploring alternative, more sustainable starting materials than ethylene dibromide.

| Synthetic Route | Key Reagents | Solvent System | Reported Yield | Key Advantages/Disadvantages |

| Traditional Method | Ethylene dibromide, Sodium sulfite | Water, Alcohol | 78-90% | Established method; Mixed-solvent system complicates separation. orgsyn.org |

| Improved Method (Patent CN114853640A) | 1,2-dibromoethane (B42909), Sodium sulfite | Water only | >95% | Higher yield, greener (no alcohol), suitable for industrial scale-up. google.com |

Novel Applications in Tailored Organic Transformations

Sodium 2-bromoethanesulfonate is a bifunctional reagent, featuring both a nucleophilic sulfonate group and a carbon atom susceptible to nucleophilic attack due to the bromine leaving group. cymitquimica.com This duality makes it a valuable building block in organic synthesis. Its established uses include acting as a brominating agent and as a precursor in the synthesis of sulfonate esters and other biologically relevant molecules like taurine (B1682933). cymitquimica.comorgsyn.org

Emerging research is focused on leveraging its unique structure for more complex and tailored organic transformations. The introduction of the 'ethanesulfonate' moiety can significantly alter the properties of a parent molecule, most notably by increasing its water solubility and stability, which is highly desirable in pharmaceutical and biochemical applications. cymitquimica.com

Future research directions include:

Synthesis of Complex Sulfonates: Using Sodium 2-bromoethanesulfonate to introduce the sulfoethyl group onto complex scaffolds, such as heterocyclic compounds or natural products, to create novel derivatives with enhanced pharmacological or material properties.

C-S Bond Formation: Exploring its utility in novel carbon-sulfur bond-forming reactions, a cornerstone of organosulfur chemistry, potentially under new catalytic conditions (e.g., photoredox or transition-metal catalysis) to access previously difficult-to-synthesize sulfonated compounds.

Functional Group Interconversion: Investigating its role as an intermediate for further functionalization, where the sulfonate group acts as a temporary directing or activating group before being transformed or removed.

Deeper Elucidation of Biochemical and Environmental Impacts and Mechanisms

A significant area of current and future research revolves around the role of Sodium 2-bromoethanesulfonate (often abbreviated as BES) as a specific inhibitor of methanogenesis. plos.org As a structural analog of coenzyme M, it potently and selectively inhibits the methyl-coenzyme M reductase enzyme, which catalyzes the final step of methane (B114726) formation in methanogenic archaea. plos.orgnih.govjst.go.jp This property has made it an invaluable tool for microbiologists studying anaerobic ecosystems. By suppressing methane production, researchers can investigate alternative metabolic pathways, such as homoacetogenesis, where hydrogen and carbon dioxide are converted to acetate. mdpi.comresearchgate.net

Despite its widespread use, there are still gaps in our understanding of its broader biochemical and environmental impacts. Research has shown that while effective, it is not completely inert and can be subject to biodegradation. researchgate.net Some microorganisms, such as certain Desulfovibrio species, have been identified in its degradation. researchgate.net Furthermore, studies have noted that autoclaving solutions of the compound can lead to partial hydrolysis, converting it into isethionate, which can be more readily metabolized by bacteria. asm.org

Future research is crucial for:

Mechanistic Specificity: Investigating the precise molecular interactions between the inhibitor and the methyl-coenzyme M reductase enzyme across different species of methanogens to understand variations in inhibition effectiveness.

Biodegradation Pathways: Fully mapping the microbial pathways responsible for its degradation in various environments (e.g., sediments, wastewater treatment plants, animal rumens) and identifying the enzymes and genes involved.

Ecotoxicity Studies: Conducting thorough ecotoxicological assessments of both Sodium 2-bromoethanesulfonate and its degradation products (like isethionate and bromide) to evaluate any potential long-term environmental risks associated with its use in large-scale applications, such as mitigating methane emissions from rice paddies. plos.org

| Study Focus | Organism/System | Key Finding | Reference |

| Methane Inhibition | Anaerobic Granules | Methane production was almost completely inhibited by 50 mM BES. mdpi.comnih.gov | mdpi.comnih.gov |

| Metabolic Shift | Hydrogenotrophic Cultures | Inhibition of methanogenesis led to the accumulation of formate, indicating a shift towards other metabolic pathways like homoacetogenesis. mdpi.com | mdpi.com |

| Biodegradation | Bioelectrochemical Systems | Evidence suggests that complex microbial communities, potentially involving Desulfovibrio species, can degrade the compound. researchgate.net | researchgate.net |

| Inhibition of Other Bacteria | Xanthobacter autotrophicus | Shown to inhibit growth on propylene by affecting the coenzyme M-dependent pathway for epoxide metabolism, but at higher concentrations than needed for methanogens. nih.gov | nih.gov |

Exploration of New Materials Science and Catalysis Applications

The introduction of sulfonate groups into polymers is a well-established strategy for creating ion-exchange membranes. Sodium 2-bromoethanesulfonate serves as a key reagent in this field, particularly for the functionalization of high-performance polymers. It is used to react with polymers like lithium sulfinated polysulfones (PSU) to produce sulfoethylated PSU. sigmaaldrich.comchemicalbook.com These modified polymers exhibit enhanced proton conductivity, making them suitable for applications in proton-exchange membranes (PEMs) for fuel cells. sigmaaldrich.comsigmaaldrich.com

Emerging research is exploring the broader application of this compound in materials science and catalysis. The ability to covalently bond the sulfonate group to a surface can dramatically alter its properties, such as hydrophilicity, charge, and reactivity. There is also interest in its electrochemical properties as a potential material for electrodes in fuel cells. biosynth.com

Future avenues for exploration include:

Surface Modification: Using Sodium 2-bromoethanesulfonate for the targeted surface modification of nanomaterials (e.g., nanoparticles, carbon nanotubes) or bulk materials to create surfaces with tailored wettability, anti-fouling properties, or specific binding sites for biomedical applications.

Polymer Synthesis: Incorporating it as a monomer or functionalizing agent in the synthesis of novel water-soluble polymers, hydrogels, or surfactants with unique responsive properties.

Heterogeneous Catalysis: Immobilizing the sulfonate group onto solid supports (like silica or resins) via the bromoalkyl chain to create solid acid catalysts. These materials are highly valued in green chemistry for their ease of separation and reusability in reactions like esterification and alkylation.

Integration with Advanced Analytical and Computational Techniques

A deeper understanding and broader application of Sodium 2-bromoethanesulfonate will be greatly facilitated by the integration of modern analytical and computational tools. Tracking its fate in complex environmental or biological matrices requires highly sensitive and selective analytical methods. azolifesciences.com Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are essential for quantifying the parent compound and its metabolites at very low concentrations. nih.govenv.go.jpijsrm.net

Computational chemistry offers a powerful parallel approach. Molecular modeling and simulation can provide insights into the reaction mechanisms and interactions of Sodium 2-bromoethanesulfonate at an atomic level.

Future research should focus on:

Advanced Detection Methods: Developing and validating robust analytical protocols using high-resolution mass spectrometry (HRMS) for the comprehensive profiling of its transformation products in environmental samples, helping to build a complete picture of its environmental fate. azolifesciences.com

Real-time Monitoring: Exploring the use of biosensors or in-situ spectroscopic probes for real-time monitoring of its concentration and effects during biochemical experiments or industrial processes.

Computational Modeling: Employing quantum mechanics (QM) and molecular dynamics (MD) simulations to model the inhibition mechanism of methyl-coenzyme M reductase, predict the reactivity of Sodium 2-bromoethanesulfonate in novel organic transformations, and design new materials with optimized properties based on its structure.

Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of novel compounds synthesized from Sodium 2-bromoethanesulfonate, helping to guide safer chemical design.